molecular formula C30H46O8 B3029689 Cucurbitacin H CAS No. 751-95-1

Cucurbitacin H

Cat. No. B3029689
CAS RN: 751-95-1
M. Wt: 534.7 g/mol
InChI Key: ABNDMUIXCBUBLO-REQJDAJISA-N
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Description

Cucurbitacin H is a natural compound found in plants belonging to the Cucurbitaceae family. This compound is known for its potential medicinal properties and has been the subject of extensive research in recent years. This compound has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of novel therapeutic agents.

Scientific Research Applications

Anticancer Properties

Cucurbitacin H, like other cucurbitacins, has been extensively studied for its potent anticancer activities. These compounds, particularly cucurbitacin B, D, E, I, IIa, L glucoside, Q, and R, exhibit mechanisms like antiproliferation, inhibition of migration and invasion, proapoptosis, and cell cycle arrest promotion. Cucurbitacins are known to inhibit key signaling pathways such as JAK-STAT3, Wnt, PI3K/Akt, and MAPK, crucial in cancer cell survival and apoptosis (Cai et al., 2015). These compounds also show synergistic effects with clinically approved chemotherapeutic drugs, enhancing their anticancer efficacy (Jing et al., 2020).

Anti-Inflammatory Activity

Cucurbitacins are known for their strong anti-inflammatory properties. Cucurbitacin IIb, for instance, has shown significant anti-inflammatory activity by modulating multiple cellular behaviors and signaling pathways in mouse lymphocytes (Wang et al., 2014). Similarly, cucurbitacin IIa enhances autophagy and induces caspase-3-dependent apoptosis in lipopolysaccharide-stimulated macrophages, contributing to its anti-inflammatory activity (He et al., 2013).

Metabolic Syndrome Treatment

Cucurbitacin E is found to reduce obesity and related metabolic dysfunction in mice by targeting the JAK-STAT5 signaling pathway, indicating its potential as a novel approach for treating metabolic diseases (Murtaza et al., 2017).

Interaction with Serum Albumins

Understanding cucurbitacin's interaction with serum albumins is crucial for pharmacokinetic profiling, especially for therapeutic applications. Studies on cucurbitacins E and I show their high-affinity binding to human and rat serum albumins, crucial for determining their distribution in the body (Fabini et al., 2016).

Role in Dental Health

Cucurbitacin B has been observed to reduce inflammatory responses and alveolar bone loss in a rodent model of ligature-induced periodontitis, suggesting its potential in dental health applications (Zhong et al., 2020).

properties

IUPAC Name

(2S,8S,9R,10R,13R,14S,16R,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-2,5,6-trihydroxy-6-methyl-3-oxoheptan-2-yl]-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O8/c1-25(2)15-9-10-19-27(5)13-18(32)23(30(8,38)21(34)12-20(33)26(3,4)37)28(27,6)14-22(35)29(19,7)16(15)11-17(31)24(25)36/h9,16-20,23,31-33,37-38H,10-14H2,1-8H3/t16-,17+,18-,19+,20?,23+,27+,28-,29+,30+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNDMUIXCBUBLO-REQJDAJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2CC(C1=O)O)C)C)C(C)(C(=O)CC(C(C)(C)O)O)O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)O)C)C)[C@](C)(C(=O)CC(C(C)(C)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70331636
Record name Cucurbitacin H
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

751-96-2
Record name Cucurbitacin H
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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